molecular formula C14H22N2O B1328384 2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline CAS No. 925920-77-0

2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline

Cat. No.: B1328384
CAS No.: 925920-77-0
M. Wt: 234.34 g/mol
InChI Key: UEAXHNYDRAPDOU-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline is a synthetic intermediate belonging to a class of substituted aniline derivatives featuring a piperidine-containing ethoxy side chain. This molecular architecture, characterized by an aromatic amine core linked to a heterocyclic amine via a flexible spacer, is frequently explored in medicinal chemistry for its potential to interact with biological targets . Compounds with this general structure are often investigated as key building blocks in the synthesis of more complex molecules for pharmaceutical research. Potential Research Applications: The primary research value of this compound lies in its role as a versatile chemical intermediate. Structurally similar piperidinyl-ethoxy-aniline derivatives are commonly utilized in the discovery and development of receptor ligands and enzyme inhibitors . For instance, aniline derivatives incorporating piperidine and piperazine groups have been identified as key components in potent and selective inhibitors for targets such as the vesicular acetylcholine transporter (VAChT) and Anaplastic Lymphoma Kinase (ALK) . The aniline group often serves as a point of conjugation, allowing researchers to incorporate this moiety into larger molecular scaffolds like biaryl amides or triazine derivatives to screen for biological activity . Research Significance: For researchers, this compound offers a valuable template for structure-activity relationship (SAR) studies. The methyl group on the aniline ring can influence electronic properties and lipophilicity, while the basic piperidine nitrogen can be protonated under physiological conditions, potentially affecting the molecule's distribution and binding affinity . The ethoxy linker provides conformational flexibility, which can be crucial for achieving optimal binding geometry with a biological target. As part of a research toolkit, this chemical enables the exploration of new therapeutic agents for various conditions, contributing to the development of novel pharmacologically active compounds. Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-4-(2-piperidin-1-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-12-11-13(5-6-14(12)15)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAXHNYDRAPDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Intermediates

  • 4-Amino-2-methylphenol or its protected derivatives serve as the aromatic core.
  • 2-Bromoethylpiperidine or piperidine with a suitable leaving group on the ethoxy chain is used to introduce the piperidin-1-yl ethoxy substituent.
  • Protecting groups such as acetyl or Boc (tert-butoxycarbonyl) are employed to mask reactive amine or hydroxyl groups during intermediate steps.

Stepwise Synthetic Route

Step 1: Protection of Hydroxyl and Amino Groups
  • The free hydroxyl and primary aniline groups on the aromatic ring are often protected to prevent side reactions during alkylation.
  • For example, treatment with acetic anhydride yields diacetylated intermediates, stabilizing the molecule for subsequent steps.
Step 2: Alkylation to Introduce Ethoxy Linker
  • The protected aromatic intermediate is reacted with 2-bromoethyl derivatives (e.g., 1-bromo-2-fluoroethane analogs or 2-bromoethylpiperidine) under nucleophilic substitution conditions.
  • Potassium carbonate or other bases facilitate the displacement of the bromide by the phenolic oxygen, forming the ethoxy linkage.
Step 4: Deprotection and Functional Group Modifications
  • After successful alkylation, protecting groups are removed under mild acidic or basic conditions to regenerate free amino and hydroxyl groups.
  • Selective methylation of the aniline nitrogen can be performed using iodomethane in the presence of sodium hydride (NaH) to yield N-methylated derivatives if desired.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Protection Acetic anhydride, pyridine or base Diacetylated aromatic amine (protected)
2 O-Alkylation 2-Bromoethylpiperidine, K2CO3, DMF or similar solvent Formation of 2-(piperidin-1-yl)ethoxy linkage
3 Deprotection Acidic or basic hydrolysis Free amino and hydroxyl groups restored
4 N-Methylation (optional) Iodomethane, NaH N-Methylated aniline derivative

Research Findings and Optimization Notes

  • Temperature control during lithiation and alkylation steps is critical for yield optimization. For example, pre-cooling to -78 °C during lithiation improves yields significantly.
  • Choice of protecting groups affects the ease of deprotection and overall yield. Acetyl groups are commonly used for hydroxyl and amino protection due to their straightforward removal.
  • Base selection for alkylation reactions influences reaction rates and selectivity. Potassium carbonate is preferred for nucleophilic substitution on phenolic hydroxyls.
  • Attempts to demethylate methoxy groups using boron tribromide (BBr3) or trimethylsilyl iodide (TMSI) can be challenging; alternative synthetic routes may be required for fluoroethoxy analogs.
  • The use of Weinreb amide intermediates allows versatile functionalization of piperidine derivatives, facilitating the introduction of heteroaromatic carbonyl groups at the 4-position of piperidine, which can be adapted for related compounds.

Data Table: Key Reaction Conditions and Yields from Literature

Intermediate/Step Reagents/Conditions Temperature Yield (%) Notes
Protection of amino and hydroxyl Acetic anhydride, pyridine Room temperature >90 Efficient protection
O-Alkylation 2-Bromoethylpiperidine, K2CO3, DMF 50–80 °C 75–85 Base-mediated nucleophilic substitution
Deprotection Acidic hydrolysis (e.g., HCl in MeOH) Room temperature 80–90 Mild conditions preserve integrity
N-Methylation Iodomethane, NaH 0–25 °C 70–80 Selective methylation of aniline N

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring in the compound allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline with key analogs based on molecular structure, physicochemical properties, and reported bioactivity.

Compound Name Molecular Formula Molecular Weight Substituents Key Data Reference
This compound C₁₄H₂₁N₂O 235.33 g/mol - Ortho-methyl
- Para-ethoxy-piperidine
Not explicitly reported; inferred from analogs with similar scaffolds (e.g., 77% yield in related syntheses) .
2-Ethoxy-4-(4-methylpiperazin-1-yl)aniline C₁₃H₂₁N₃O 235.33 g/mol - Para-ethoxy
- Para-methylpiperazine
CAS 1124330-34-2; MDL MFCD18605324; used in kinase inhibitor intermediates .
4-(2-Piperidin-1-ylethoxy)aniline C₁₃H₂₀N₂O 220.31 g/mol - Para-ethoxy-piperidine Hazard class: IRRITANT; LCMS data not reported .
2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline C₁₃H₁₈N₂O₂ 234.30 g/mol - Ortho-methoxy
- Para-piperidinyloxy
Similarity score: 0.91 to target compound; potential ALK inhibitor precursor .
2-Methyl-4-(3-morpholinopropoxy)aniline C₁₄H₂₂N₂O₂ 250.34 g/mol - Ortho-methyl
- Para-morpholinopropoxy
CAS 329942-16-7; used in non-amyloidogenic compound discovery .
2-[2-(Piperidin-1-yl)ethoxy]aniline dihydrochloride C₁₃H₂₂Cl₂N₂O 293.23 g/mol (salt) - Para-ethoxy-piperidine (dihydrochloride salt) CAS 860765-11-3; improved solubility due to salt form .

Structural and Functional Insights

  • Ethoxy vs. Methoxy: Ethoxy-substituted derivatives (e.g., 2-Ethoxy-4-(4-methylpiperazin-1-yl)aniline) exhibit higher molecular weights and altered logP values compared to methoxy analogs, influencing membrane permeability . Piperidine vs. Morpholine: Replacement of piperidine with morpholine (e.g., 2-Methyl-4-(3-morpholinopropoxy)aniline) introduces a polar oxygen atom, which may enhance solubility but reduce CNS penetration .

Pharmacological Relevance

  • Kinase Inhibition : Derivatives such as ASP3026 () highlight the scaffold’s utility in anaplastic lymphoma kinase (ALK) inhibitors, where piperidine/piperazine substitutions optimize target binding .
  • Safety Profiles: Salt forms (e.g., dihydrochloride) improve aqueous solubility but may introduce irritancy risks, as noted for 2-[2-(Piperidin-1-yl)ethoxy]aniline dihydrochloride .

Biological Activity

2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structure features a piperidine ring and an ethoxy group attached to a phenylamine backbone, which suggests diverse pharmacological properties.

The synthesis of this compound typically involves the nucleophilic substitution reaction of 2-methyl-4-hydroxyphenylamine with 2-(1-piperidinyl)ethyl chloride under basic conditions, often using potassium carbonate or sodium hydroxide as a base. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants into the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. The piperidine moiety enhances binding affinity, allowing modulation of various biological pathways. This interaction can lead to effects on neurotransmitter systems, potentially influencing pain pathways and mood disorders.

Pharmacological Effects

Research indicates that this compound exhibits significant analgesic properties . Similar compounds have shown efficacy in modulating pain pathways, suggesting that this compound may also have potential applications in pain management.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures possess notable cytotoxic effects against various cancer cell lines. For instance, derivatives with piperidine rings have been shown to inhibit Na+/K(+)-ATPase activity and exhibit growth inhibitory activity in glioma cell lines . The compound's structural similarities with other known analgesics and anticancer agents make it a candidate for further investigation in these areas.

Table 1: Summary of Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundPiperidine and ethoxy groupsAnalgesic properties
N-(4-piperidinyl)-N-phenylamidePiperidine and phenyl groupsPotent analgesic activity
4-Bromo-2-(piperidin-1-yl)thiazol-5-ylphenylmethanoneThiazole and piperidineInhibits Na+/K(+)-ATPase, anticancer

Case Study: Analgesic Properties

A study exploring the analgesic effects of related compounds found that modifications in the piperidine structure significantly impacted potency. For example, replacing the ethoxy group with a hydroxyl group led to a marked decrease in potency, indicating the importance of structural integrity for biological activity .

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline?

The synthesis typically involves nucleophilic substitution and reduction steps. A common approach is:

  • Step 1 : Alkylation of 2-methyl-4-nitroaniline with 2-chloroethylpiperidine under basic conditions to introduce the ethoxy-piperidine moiety .
  • Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or sodium borohydride .
  • Purification : Column chromatography (DCM/MeOH gradients) or salt formation (e.g., dihydrochloride) improves purity .
    Key Considerations : Reaction temperature (60–80°C) and stoichiometric excess of alkylating agents enhance yields. Typical yields range from 60–78% .

Q. How can the compound be characterized using spectroscopic and analytical methods?

  • Mass Spectrometry (ESI-MS) : Detects the molecular ion peak at m/z 289 [M+H]⁺ for the free base form .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.2 ppm), piperidinyl CH₂ groups (δ 2.5–3.5 ppm), and methoxy/methyl protons (δ 2.3–3.1 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
  • InChI Key : Unique identifiers (e.g., FKSBOPHQYYZQCN-UHFFFAOYSA-N) confirm structural integrity .

Q. What are the solubility and storage recommendations for this compound?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Salt forms (e.g., dihydrochloride) improve aqueous solubility .
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Long-term stability requires protection from light and moisture .

Advanced Research Questions

Q. How does the piperidinyl ethoxy group influence reactivity in nucleophilic substitution reactions?

The piperidinyl group acts as an electron donor, increasing the nucleophilicity of the ethoxy oxygen. This enhances reactivity in:

  • Aromatic Electrophilic Substitution : Directed para/ortho to the amine group, enabling functionalization (e.g., halogenation, nitration) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (Pd catalysis) for biaryl synthesis .
    Contradictions : Steric hindrance from the piperidine ring may reduce reactivity in bulky electrophiles, requiring optimized conditions (e.g., microwave-assisted synthesis) .

Q. What are the stability challenges under oxidative or acidic conditions?

  • Oxidation : The aniline moiety is prone to oxidation, forming quinone-like byproducts. Stabilization strategies include adding antioxidants (e.g., BHT) or using N-acetylated derivatives .
  • Acidic Hydrolysis : The ethoxy linker may cleave under strong acid (HCl/H₂SO₄), necessitating pH-controlled reactions (pH 4–6) .
    Data Conflict : While reports stable N-oxide formation under mild oxidation (H₂O₂), notes decomposition in peroxidases, highlighting context-dependent stability .

Q. How can researchers resolve contradictions in reported spectroscopic data?

Discrepancies in NMR/ESI-MS data often arise from:

  • Salt vs. Free Base : Dihydrochloride salts shift proton signals upfield (e.g., NH₂ at δ 5.8 ppm vs. δ 6.2 ppm for free base) .
  • Solvent Artifacts : DMSO-d₆ may induce peak broadening; use CDCl₃ for sharper signals .
    Methodological Fix : Cross-validate with high-resolution MS (HRMS) and IR spectroscopy (C-N stretch at ~1250 cm⁻¹) .

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